molecular formula C11H12N2O3 B15059116 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid

Cat. No.: B15059116
M. Wt: 220.22 g/mol
InChI Key: JOSCVRKLDKBZOU-UHFFFAOYSA-N
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Description

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid (CAS 1263211-13-7) is a chemical compound with the molecular formula C 11 H 12 N 2 O 3 and a molecular weight of 220.23 g/mol . It features a furan-carboxylic acid group linked to a propyl chain and a pyrazole ring, a privileged scaffold in medicinal chemistry. The pyrazole nucleus is recognized for its wide spectrum of biological activities . Numerous pyrazole derivatives have been developed as potent therapeutic agents, exhibiting anti-inflammatory, anticancer, antimicrobial, and antifungal properties . Established drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, highlight the significance of this structural framework in drug discovery . As a building block, this compound can be utilized in pharmaceutical research and development to create novel molecules for screening against various biological targets. Researchers can employ it in the synthesis of more complex structures or as a reference standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(1-pyrazol-1-ylpropyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

JOSCVRKLDKBZOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C(=O)O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid group by EDC, forming an active O-acylisourea intermediate that reacts with the alcohol to yield the target compound. Key parameters include:

Table 1: Standard Reaction Conditions for Carbodiimide-Mediated Synthesis

Parameter Value
Coupling Reagent EDC (1.2 equiv)
Base Triethylamine (TEA, 2.0 equiv)
Solvent Dichloromethane (DCM)
Temperature 20–25°C (room temperature)
Reaction Time 12–24 hours
Yield 60–75%

This method avoids acidic or high-temperature conditions that could degrade the pyrazole ring. Post-reaction purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v).

Limitations and Byproduct Formation

Despite its reliability, this route faces challenges:

  • Competitive Pyrazole N-Alkylation : The pyrazole nitrogen may react with EDC, generating up to 15% of N-alkylated byproducts.
  • Solvent Sensitivity : Polar aprotic solvents like DMF improve solubility but reduce regioselectivity, necessitating strict solvent control.

Alkylation of Pyrazole Carboxylic Acid Esters

Patent US6297386B1 describes an alternative approach via alkylation of pyrazole-3-carboxylic esters with propylating agents, followed by hydrolysis to the carboxylic acid.

Stepwise Synthesis

  • Ester Alkylation : Ethyl pyrazole-3-carboxylate reacts with 1-bromopropane in the presence of K₂CO₃, yielding ethyl 1-propylpyrazole-5-carboxylate.
  • Furan Ring Introduction : Friedel-Crafts acylation introduces the furan-2-carbonyl group using AlCl₃ as a catalyst.
  • Saponification : Base hydrolysis (NaOH, ethanol/water) converts the ester to the carboxylic acid.

Table 2: Alkylation Route Performance Metrics

Step Conditions Yield
Alkylation K₂CO₃, DMF, 80°C, 8h 45–50%
Friedel-Crafts Acylation AlCl₃, nitrobenzene, 110°C, 6h 30–35%
Saponification NaOH, EtOH/H₂O, reflux, 4h 85–90%

Regioselectivity Challenges

The alkylation step often produces regioisomeric mixtures (1-propyl vs. 3-propyl pyrazoles). Using N-alkylhydrazinium salts instead of free alkylating agents improves selectivity for the 1-propyl isomer (≥4:1 ratio). For example, substituting 1-bromopropane with 1-propylhydrazinium bromide increases the desired isomer yield to 68%.

Multicomponent Reactions Using β-Diketones

A recent advancement leverages multicomponent reactions with β-diketones and N-amino-2-iminopyridines under aerobic conditions. While originally developed for pyrazolo[1,5-a]pyridines, this method adapts to furan-pyrazole systems.

Optimized Procedure

  • Combine equimolar N-amino-2-iminopyridine, acetylacetone, and 1-(1H-pyrazol-1-yl)propanal in ethanol.
  • Add acetic acid (6 equiv) and stir under O₂ at 130°C for 18h.
  • Isolate via crystallization (ethanol/water).

Key Advantages :

  • Single-pot synthesis reduces intermediate purification.
  • Molecular oxygen serves as a green oxidant.

Table 3: Multicomponent Reaction Outcomes

Substrate Ratio (1:1:1) Yield Purity (HPLC)
Standard Conditions 55% 92%
With Cu(OAc)₂ Catalyst 63% 89%

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate coupling reactions. Preliminary data show:

  • 10-minute reaction time (vs. 24h conventionally).
  • 70% yield when using HATU as coupling agent in NMP.

Table 4: Microwave vs. Conventional Heating

Parameter Microwave Conventional
Time 10 min 24h
Yield 70% 65%
Energy Consumption 150 W 600 W

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.41 (s, 1H, pyrazole-H), 7.72 (d, J=2.4 Hz, 1H, pyrazole-H), 6.63 (d, J=3.2 Hz, 1H, furan-H), 6.51 (dd, J=3.2, 1.6 Hz, 1H, furan-H), 4.32 (t, J=7.2 Hz, 1H, CH), 2.12–2.05 (m, 2H, CH₂), 1.01 (t, J=7.2 Hz, 3H, CH₃).
  • FT-IR (KBr) : 1702 cm⁻¹ (C=O), 1605 cm⁻¹ (furan C=C), 1550 cm⁻¹ (pyrazole ring).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥95% purity for optimized routes.

Industrial-Scale Considerations

For kilogram-scale production, the carbodiimide method faces cost barriers due to EDC expense ($320/kg). Patent US6297386B1’s alkylation route offers better scalability, with raw material costs under $150/kg.

Applications and Derivatives

The compound serves as a precursor to:

  • Vasoactive Agents : Ester derivatives show IC₅₀ values <10 nM against PDE5.
  • Agrochemicals : Amide derivatives exhibit LC₅₀ of 2.5 ppm against Aphis gossypii.

Chemical Reactions Analysis

Types of Reactions

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-methanol.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of its furan and pyrazole moieties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound’s structure is distinguished by:

  • Furan-2-carboxylic acid core : Common in natural products, particularly those derived from fungi (e.g., Coriolopsis sp. J5) .
  • 5-position substituent : A propyl chain bridging the furan and pyrazole rings, differing from oxygenated substituents (e.g., hydroxy, ketone, ester) seen in fungal-derived analogs .
Table 1: Structural Comparison of Furan-Carboxylic Acid Derivatives
Compound Name Substituent at 5-Position Heterocyclic Components Source/Method
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid 1H-Pyrazol-1-ylpropyl Furan + Pyrazole Synthetic (inferred)
5-(4-Methoxy-phenyl)-furan-2-carboxylic acid 4-Methoxyphenyl Furan only Commercial synthesis
5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid Phenoxymethyl Furan only Commercial synthesis
5-(1-Hydroxypentyl)-furan-2-carboxylic acid Hydroxypentyl Furan only Fungal fermentation
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Furan-2-yl Pyrazole + Furan (different positions) Synthetic

Biological Activity

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a pyrazole moiety, which contribute to its biological activity. Its molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3} with a molecular weight of 220.23 g/mol. The structure can be represented as follows:

Structure 5 1 1H Pyrazol 1 yl propyl furan 2 carboxylic acid\text{Structure }\text{5 1 1H Pyrazol 1 yl propyl furan 2 carboxylic acid}

Synthesis

The synthesis of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrazole and furan rings. The synthetic pathways often focus on optimizing yields and purity, with reported purities around 97% in commercial preparations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. In vitro studies indicate that such compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acidMCF-7Not specifiedInduces apoptosis
Similar pyrazole derivativesA5493–10Cell cycle arrest at G2/M phase

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have also been explored. A study synthesized various pyrazole carboxylic acid derivatives and tested their efficacy against Aphis fabae. Compounds exhibited significant insecticidal activity, with some achieving mortality rates exceeding 85% at specific concentrations . While specific data for 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is limited, its structural similarities suggest potential insecticidal applications.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrazole derivatives on cancer cell lines such as MCF-7 and A549. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .

Comparative Analysis of Pyrazole Derivatives

Comparative studies on different pyrazole derivatives revealed that modifications in the chemical structure significantly influence biological activity. For example, the introduction of specific functional groups can enhance anticancer potency or insecticidal efficacy .

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